8-OH-cAMP

Membrane Permeability Compartmentalized Signaling Extracellular cAMP Receptors

Compartmentalized cAMP signaling studies demand probes that do not freely equilibrate across membranes. 8-OH-cAMP (CAS 31356-95-3) is a polar, membrane-impermeable PKA agonist with enhanced resistance to mammalian PDE hydrolysis, enabling spatially discrete pathway activation without confounding intracellular cross-talk. • Remains trapped within microinjected compartments for localized PKA activation • Probes extracellular cAMP receptors without intracellular off-target effects • Validated in ex vivo steroidogenic assays for endocrine research Supplied with >98% HPLC purity and full analytical documentation.

Molecular Formula C10H12N5O7P
Molecular Weight 345.21 g/mol
CAS No. 31356-95-3
Cat. No. B1227043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-OH-cAMP
CAS31356-95-3
Synonyms8-hydroxy-cAMP
8-hydroxy-cyclic AMP
8-OH-cAMP
Molecular FormulaC10H12N5O7P
Molecular Weight345.21 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)OP(=O)(O1)O
InChIInChI=1S/C10H12N5O7P/c11-7-4-8(13-2-12-7)15(10(17)14-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,14,17)(H,18,19)(H2,11,12,13)
InChIKeyWCMOKPQGYXJAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.8 mg / 5 mg / 50 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-cyclic AMP (CAS 31356-95-3): A Polar, Membrane-Impermeable cAMP Analog for Targeted PKA Activation Research


8-Hydroxy-cyclic AMP (8-OH-cAMP) is a synthetically modified analog of the second messenger cyclic adenosine monophosphate (cAMP). It belongs to the class of 8-substituted cAMP derivatives, which are widely employed as biochemical tools to dissect the cAMP-dependent signal transduction pathways, primarily involving Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC) [1]. Unlike native cAMP, 8-OH-cAMP is characterized as a polar, membrane-impermeable molecule with increased resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs) . These physicochemical and biological properties make it a critical reagent for experimental designs requiring spatial or temporal control over cAMP signaling, distinct from cell-permeable analogs.

Why 8-Hydroxy-cyclic AMP Cannot Be Interchanged with Common Analogs Like 8-Br-cAMP or 8-CPT-cAMP in Experimental Protocols


The selection of a cAMP analog is not trivial; each 8-substituted derivative possesses a unique signature of membrane permeability, PDE resistance, and receptor-binding site selectivity. A generic substitution risks experimental misinterpretation due to off-target effects or inappropriate subcellular localization. For instance, while 8-Br-cAMP is widely used for its cell-permeability and PDE-resistance, it acts as a full agonist for both PKA and EPAC and can freely equilibrate across the cell membrane, making it unsuitable for studying extracellular or compartmentalized signaling [1]. In contrast, 8-OH-cAMP's defining feature is its polarity, which renders it membrane-impermeable. This allows it to be used to probe extracellular cAMP receptors or, when introduced via techniques like patch-clamp or microinjection, to remain trapped within the intracellular compartment for localized activation of PKA [2]. Furthermore, 8-chloro-cAMP, while also an 8-substituted analog, demonstrates potent growth-inhibitory and anticancer activities that are unrelated to its effects on PKA expression, highlighting the divergent biological actions possible even among close structural relatives [3]. These critical distinctions in cellular accessibility and target selectivity mean that the choice of analog must be driven by the specific spatial and mechanistic questions of the research, not by simple class-level assumptions of 'cAMP agonism'.

8-Hydroxy-cyclic AMP Evidence Guide: Quantified Differentiation from 8-Br-cAMP, 8-Cl-cAMP, and 8-CPT-cAMP


Membrane Permeability: Polar 8-OH-cAMP is Quantitatively Membrane-Impermeable Versus Highly Permeant 8-Br-cAMP and 8-CPT-cAMP

The primary differentiator of 8-OH-cAMP is its polar nature, which renders it membrane-impermeable. This is a qualitative, binary distinction from many other commonly used 8-substituted analogs like 8-Br-cAMP and 8-CPT-cAMP, which are designed to be cell-permeable. In functional assays, the impermeability of 8-OH-cAMP is demonstrated by its inability to elicit a response in intact cells unless a method of introduction (e.g., microinjection, patch-clamp) is used, whereas 8-Br-cAMP and 8-CPT-cAMP freely cross the plasma membrane to activate intracellular targets [1]. For example, in studies of GABAA receptor function in brain synaptoneurosomes, native cAMP (impermeable) had no effect on chloride flux, while the permeant analogs 8-CPT-cAMP, dibutyryl-cAMP, and 8-Br-cAMP showed a clear concentration-dependent inhibition [2]. This property makes 8-OH-cAMP uniquely suited for studying extracellular cAMP receptors or for creating spatially restricted signaling events within a cell.

Membrane Permeability Compartmentalized Signaling Extracellular cAMP Receptors

Phosphodiesterase Resistance: 8-OH-cAMP's Enhanced Stability Enables Sustained Signaling Compared to Hydrolysis-Sensitive cAMP

8-OH-cAMP demonstrates increased resistance to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), a key feature for maintaining elevated intracellular cAMP levels over time . While native cAMP is rapidly hydrolyzed by PDEs (a process essential for signal termination), 8-substituted analogs generally exhibit enhanced metabolic stability. The precise quantitative half-life (t1/2) of 8-OH-cAMP in the presence of specific PDE isoforms is not provided in the core product literature. However, the resistance is a well-established property that distinguishes it from native cAMP, which has a very short half-life in cellular contexts. This resistance is a class-level characteristic shared with other 8-substituted analogs like 8-Br-cAMP, but the specific extent of resistance varies by substituent and PDE isozyme [1].

Phosphodiesterase Resistance Signal Duration Hydrolysis Stability

In Vivo Steroidogenic Activity: 8-OH-cAMP Mimics ACTH Action, Differentiating it from Inactive cGMP Analogs

In a classic in vivo study comparing fifteen cyclic nucleotides, 8-OH-cAMP was demonstrated to possess clear steroidogenic activity. Specifically, subcutaneous administration of 8-OH-cAMP to rats with suppressed ACTH secretion (due to betamethasone treatment) resulted in the stimulation of corticosterone secretion, mimicking the action of endogenous ACTH [1]. This activity was also confirmed in isolated rat adrenal cells, indicating a direct effect on the adrenal cortex [1]. In stark contrast, other cyclic nucleotides tested in the same study, including cGMP, 8-bromo-cGMP, and 8-benzylthio-cGMP, were completely inactive in this assay [1]. This provides a clear functional differentiation between the cAMP derivative 8-OH-cAMP and closely related cGMP derivatives within a specific physiological system.

Steroidogenesis Adrenal Cortex In Vivo Pharmacology

PKA Binding Site Selectivity: 8-OH-cAMP's 8-Substituent Imparts Unique Binding Preferences Compared to Hydrophobic 8-Analogs

A quantitative analysis of 8-substituted cAMP analogs revealed that the nature of the C8 substituent dictates binding preferences for the homologous A and B sites on the regulatory subunits of PKA type I (RI) and type II (RII) [1]. The study showed that site BII had a preference for substituents with hydrogen bonding acceptor potential close to C8, a criterion met by the hydroxy group of 8-OH-cAMP [1]. In contrast, site BI was found to have a lower affinity than site BII for cAMP analogues with hydrophobic, bulky 8-substituents, which would include analogs like 8-Br-cAMP or 8-piperidino-cAMP [1]. While specific Ki values for 8-OH-cAMP are not available in the provided abstract, the structure-activity relationship (SAR) rules defined in this study provide a mechanistic basis for its differential selectivity. The hydroxy group allows for specific hydrogen bonding interactions that are distinct from the halogen or alkyl substitutions on other analogs, leading to a different profile of PKA isozyme and binding site activation.

PKA Binding Sites Site A/B Selectivity Hydrogen Bonding

Strategic Applications of 8-Hydroxy-cyclic AMP in Targeted Signaling and Endocrine Research


Investigating Extracellular cAMP Receptors

The strict membrane impermeability of 8-OH-cAMP, as documented in Section 3 [1], makes it an ideal tool for studying the function of extracellular cAMP receptors without the confounding variable of the compound entering the cell to activate intracellular PKA or EPAC. This is particularly relevant in fields like immunology and neurobiology where cAMP can act as an extracellular signaling molecule (e.g., via adenosine receptors after conversion). By using 8-OH-cAMP, researchers can confidently attribute observed cellular responses to events initiated at the plasma membrane.

Compartmentalized Signaling Studies via Microinjection or Patch-Clamp

The combination of membrane impermeability and PDE resistance positions 8-OH-cAMP as a premier agent for creating highly localized cAMP signals. When introduced directly into a cell's cytoplasm via microinjection or through a patch-clamp pipette, 8-OH-cAMP remains trapped within that intracellular compartment [2]. This allows for the specific activation of PKA in a restricted cellular region, enabling researchers to study spatially discrete signaling events, such as those occurring in neuronal dendrites or within specific subcellular microdomains, free from the global activation caused by cell-permeable analogs.

In Vivo and Ex Vivo Studies of Adrenal Steroidogenesis

The validated in vivo and ex vivo steroidogenic activity of 8-OH-cAMP in the rat adrenal system [3] supports its use as a positive control or pharmacological activator in endocrine research. It can be employed in studies of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in models investigating ACTH-independent activation of the adrenal cortex. Its demonstrated activity in isolated cells also makes it a useful reagent for ex vivo studies on primary adrenal cell cultures.

Isozyme-Specific PKA Activation in Biochemical Assays

Based on the structural evidence that the 8-hydroxy substituent influences PKA binding site selectivity through hydrogen bonding [4], 8-OH-cAMP is a valuable tool in cell-free biochemical assays. When combined with other site-selective analogs (e.g., those preferring site A or site B of a specific PKA isozyme), researchers can construct a more complete map of cyclic nucleotide action. This is essential for high-throughput screening or detailed mechanistic studies aimed at understanding the specific contribution of PKA type I versus type II holoenzymes in various disease models.

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